Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
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Overview
Description
Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- is a synthetic nucleoside analog It is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- typically involves the selective functionalization of the N2-position of guanine. One common method is reductive amination, which selectively modifies the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) while leaving other nucleobases unaffected . The reaction conditions often include the use of reducing agents and specific solvents to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reductive amination is a key reaction used in its synthesis.
Substitution: The phenoxyacetyl and disiloxanediyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination yields the functionalized guanosine derivatives, while oxidation may produce oxidized nucleoside analogs.
Scientific Research Applications
Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and modifications.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, guanosine derivatives are known to interact with adenosine receptors (A1R and A2AR), potentially modulating adenosine transmission and exerting neuroprotective and anti-tumorigenic effects . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N2-Phenoxyacetyl-guanosine: A closely related compound with similar functional groups and properties.
Other Guanosine Derivatives: Various guanosine analogs with different substituents at the N2-position or other positions on the nucleoside.
Uniqueness
Guanosine, N-(2-phenoxyacetyl)-3’,5’-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- is unique due to its specific combination of phenoxyacetyl and disiloxanediyl groups, which confer distinct chemical properties and potential applications. Its selective functionalization and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C30H49N5O8Si2 |
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Molecular Weight |
663.9 g/mol |
IUPAC Name |
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C30H49N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,24-27,29-30,33,37H,14-15H2,1-8H3,(H,32,36)(H,34,38)/t22-,24?,25-,26-,27?,29-,30?/m1/s1 |
InChI Key |
DOYZYVSOCUKXHP-ZFOAAGRKSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4C3NC(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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